![molecular formula C10H7ClN2O3 B2605278 1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione CAS No. 105686-01-9](/img/structure/B2605278.png)
1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione, also known as “chlorotrityl chloride”, is a synthetic compound used in organic synthesis as a protecting group for amines and carboxylic acids. It is a colorless, crystalline solid with a melting point of 110-112 °C. Chlorotrityl chloride has a wide range of applications in the laboratory and in industry, including its use as a protecting group in organic synthesis and as a reagent in the synthesis of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Compounds with the imidazolidine structure have been synthesized and analyzed for their structural properties. For instance, Matosiuk et al. (2005) detailed the synthesis and structure of a closely related compound, emphasizing its potential pharmacological activities due to the presence of the 1-aryl substituent, which showed significant central activity, including antinociceptive and serotonergic effects (Matosiuk, Karczmarzyk, Krycki, & Fruziński, 2005).
Biological Screening and Activity Evaluation
Several studies have focused on evaluating the biological activities of imidazolidine derivatives. Jung et al. (2003) synthesized imidazolidinetrionylsaccharin derivatives and conducted biological tests, including plant response, insect primary screening, and fungicide primary screening results, highlighting the diverse potential applications of these compounds in agrochemical and pharmaceutical fields (Jung, Kim, Kim, Lee, Lee, Shin, Kim, Byun, & Han, 2003).
Corrosion Inhibition
Imidazolidine derivatives have been studied for their corrosion inhibition properties. Cruz et al. (2004) explored the electrochemical behavior of imidazolidine and its derivatives as corrosion inhibitors in acid media, providing insights into the protective measures for metals and alloys in industrial applications (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Antimicrobial and Antifungal Activities
Imidazolidine compounds have also been synthesized and evaluated for their antimicrobial and antifungal activities, with several studies reporting significant activity against various microorganisms. This highlights the potential of these compounds in developing new antimicrobial agents (Ammar, El-Sharief, Ghorab, Mohamed, Ragab, & Abbas, 2016).
Inhibition of Cholinergic Enzymes
Research into the inhibitory effects of substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety on cholinergic enzymes has shown these compounds to be highly active inhibitors of acetylcholinesterase and butyrylcholinesterase. Such inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's, indicating the therapeutic potential of these compounds (Pejchal, Štěpánková, Padělková, Imramovský, & Jampílek, 2011).
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-7-4-2-1-3-6(7)5-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIXXXIGLYMQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=O)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocycloheptyl)-2-{[4-acetamido-2-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2605196.png)


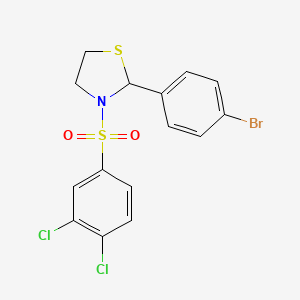
![N-[4-(3-Fluoro-4-methoxyphenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2605201.png)
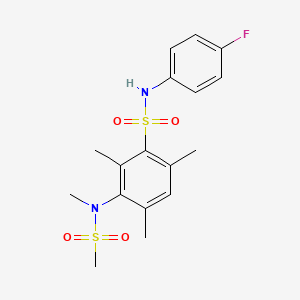
![4-(2,4-Dichlorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2605205.png)
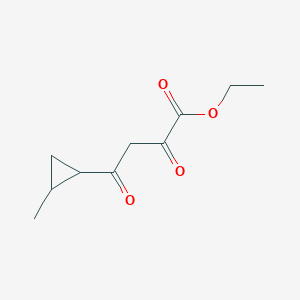
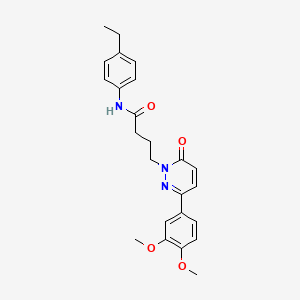
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2605210.png)
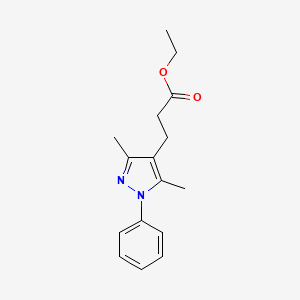
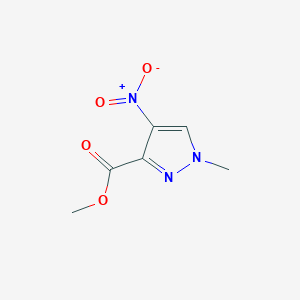
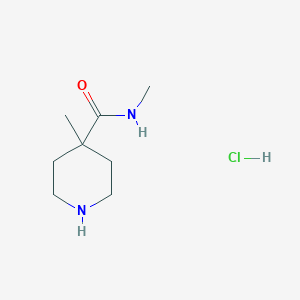
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2605218.png)